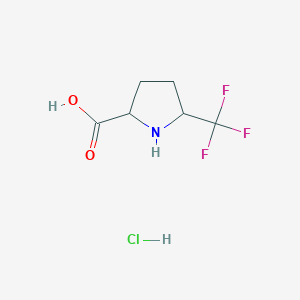
5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride, is closely related to various fluorinated pyrrolidine derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and as building blocks in fluoroorganic chemistry. These compounds, including 5-(trifluoromethyl)pyrrolidine-2-one and pyrrolidine-2,5-dicarboxylic acid, have been explored for their antiinflammatory, analgesic, and antihypertensive activities, as well as their use in the synthesis of marine natural products and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of related fluorinated pyrrolidine derivatives has been reported using various methods. For instance, pyroglutamic acid was reacted with sulfur tetrafluoride to afford enantiomerically pure (5S)-5-(trifluoromethyl)pyrrolidin-2-one in high yield and enantiomeric excess . Another synthesis approach described a five-step process starting from the methyl ester of BOC-protected (S)-proline to produce marine natural product (2S,5S)-pyrrolidine-2,5-dicarboxylic acid . These methods highlight the synthetic versatility and potential for generating structurally related compounds to 5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride has been elucidated using X-ray crystallography. For example, the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate revealed a water-bridged hydrogen-bonding network, indicating the potential for strong intermolecular interactions in the solid state . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Fluorinated pyrrolidine derivatives participate in various chemical reactions. The reagent 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) has been used for the ketone synthesis from carboxylic acids and aromatic hydrocarbons, demonstrating the reactivity of trifluoromethyl-substituted pyridines in acylation procedures . Additionally, the antiinflammatory and analgesic activities of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have been correlated with the steric and hydrogen-bonding properties of the substituents, suggesting that the trifluoromethyl group could influence the biological activity of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride and related compounds are influenced by the presence of the trifluoromethyl group. This group is known to affect the acidity, lipophilicity, and metabolic stability of molecules, making them of interest in drug design and development. The toxicity profile of a related compound, 5-amino-2-(trifluoromethyl)pyridine, has been reported, indicating that it can be absorbed through the respiratory tract and cause methemoglobinemia and toxic encephalopathy, highlighting the importance of understanding the toxicological aspects of these compounds .
科学的研究の応用
Crystal Structure Analysis :
- Research by Ye and Tanski (2020) explored the crystal structure of a related compound, 5-(trifluoromethyl)pyridine-2-carboxylic acid monohydrate. They revealed a water-bridged hydrogen-bonding network, showing the trifluoromethyl groups extending out of the sheet, which contributes to the three-dimensional packing. This type of analysis is crucial in understanding the molecular and crystal structure of trifluoromethyl compounds (Ye & Tanski, 2020).
Application in Organic Synthesis :
- Haskins and Knight (2002) demonstrated the use of triflic acid, a related compound, as a catalyst in cyclisation reactions to form pyrrolidines. This shows the potential application of similar trifluoromethyl compounds in organic synthesis, particularly in inducing specific cyclization reactions (Haskins & Knight, 2002).
Biotransformations in Organic Synthesis :
- Chen et al. (2012) reported on the use of pyrrolidine-2,5-dicarboxamides in enantioselective biotransformations, highlighting their utility in organic synthesis. They demonstrated the scalable preparation of derivatives and their conversion to drug-like compounds, indicating the usefulness of similar trifluoromethyl compounds in biocatalysis (Chen et al., 2012).
Building Blocks in Fluoroorganic Chemistry :
- Bezdudny et al. (2011) discussed the synthesis of (5S)-5-(trifluoromethyl)pyrrolidin-2-one, a compound related to the one . This study highlights the potential of trifluoromethyl pyrrolidine derivatives as building blocks in fluoroorganic chemistry, enabling the synthesis of gamma-trifluoromethyl GABA and related compounds (Bezdudny et al., 2011).
Safety And Hazards
特性
IUPAC Name |
5-(trifluoromethyl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)4-2-1-3(10-4)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTSVFZWYXFGKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C(=O)O)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1311313-72-0 |
Source


|
| Record name | 5-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

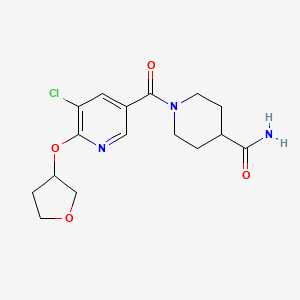
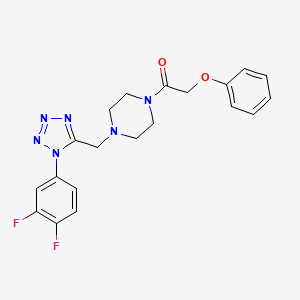

![N-[1-(4-Ethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B3005604.png)
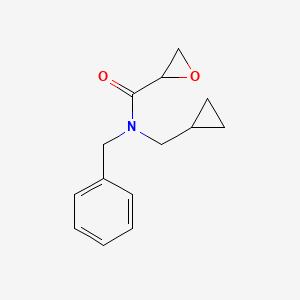
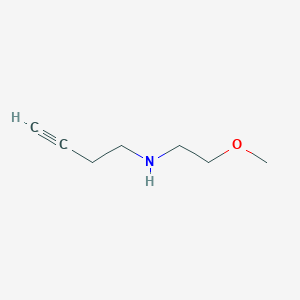
![6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3005609.png)
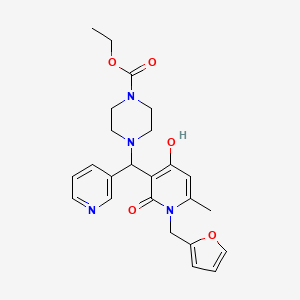
![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B3005614.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B3005615.png)
![6-[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3005616.png)
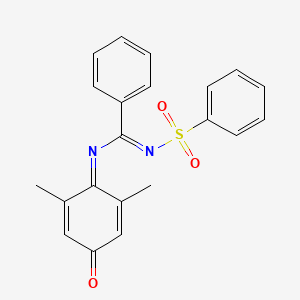

![N-[3-(7-Fluoro-3-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B3005620.png)